REACTION_CXSMILES
|
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].C(Cl)(Cl)Cl.[C:17]([O:20][CH:21]([CH2:26][CH2:27][OH:28])[C:22]([O:24][CH3:25])=[O:23])(=[O:19])[CH3:18]>O>[C:17]([O:20][CH:21]([CH2:26][CH2:27][O:28][S:9]([CH3:8])(=[O:11])=[O:10])[C:22]([O:24][CH3:25])=[O:23])(=[O:19])[CH3:18]
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.59 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C(=O)OC)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
the organic layer was dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated away under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C(=O)OC)CCOS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |